![molecular formula C19H18F5NO3 B2566581 2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 306976-98-7](/img/structure/B2566581.png)
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by its linear formula, C19H20F3NO2 . More detailed structural analysis would require techniques such as X-ray diffraction or NMR .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its linear formula is C19H20F3NO2 and it has a molecular weight of 351.372 . More detailed property analysis would require experimental data.
Scientific Research Applications
Electrochemistry of Phenol in Ionic Liquids
The electrochemical behavior of phenol and its derivatives, such as 4-tert-butyl-phenol, in ionic liquids has been studied, with findings showing the oxidation of phenol and phenolate. This research is significant for understanding the electrochemical properties and potential applications of phenolic compounds in green chemistry and electrochemical sensors (Villagrán et al., 2006).
Chemoselective Acetylation of Aminophenol
Research on the chemoselective acetylation of 2-aminophenol to produce intermediates for antimalarial drugs using immobilized lipase as a catalyst highlights the potential of phenolic derivatives in pharmaceutical synthesis. This study underscores the versatility of phenolic compounds in synthetic organic chemistry (Magadum & Yadav, 2018).
Antioxidant Activities of Phenols and Catechols
A study on the antioxidant activities of various phenols, including 2,6-di-tert-butyl-4-methylphenol (BHT), demonstrates the importance of phenolic compounds in oxidative stress mitigation. These findings are crucial for the development of new antioxidants in food preservation, pharmaceuticals, and polymer stabilization (Barclay et al., 1999).
Oxidation of Phenolic Derivatives
Investigations into the oxidation mechanisms of phenolic derivatives, such as 2,4,6-tri-tert-butylphenol, provide insights into their reactivity and potential applications in organic synthesis and environmental chemistry. Understanding these mechanisms can lead to the development of novel synthetic pathways and degradation strategies for organic pollutants (Richards et al., 1975).
Safety and Hazards
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO3/c1-17(2,3)12-4-8-14(9-5-12)27-18(20,21)16(26)25-13-6-10-15(11-7-13)28-19(22,23)24/h4-11H,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDHORPKAXHFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-tert-butylphenoxy)-2,2-difluoro-N-[4-(trifluoromethoxy)phenyl]acetamide |
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